Bromourea

Description

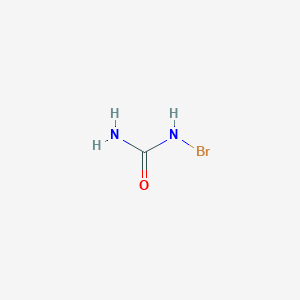

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

CH3BrN2O |

|---|---|

Molecular Weight |

138.95 g/mol |

IUPAC Name |

bromourea |

InChI |

InChI=1S/CH3BrN2O/c2-4-1(3)5/h(H3,3,4,5) |

InChI Key |

WFAFCTWNIJXVKK-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)NBr |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Bromourea

Advanced Synthetic Routes for Bromourea and its Analogues

Developing advanced synthetic routes for this compound and its analogues aims to improve yield, purity, and scalability, often by avoiding hazardous reagents like elemental bromine.

Oxidative Bromination Strategies Utilizing Urea (B33335) Salts and Oxidizers

One approach to synthesizing this compound involves the oxidative bromination of urea salts or adducts using various oxidizers. This method often bypasses the need for elemental bromine or chlorine, contributing to safer and more convenient synthesis google.comgoogle.com. The reaction typically involves reacting a salt or adduct of a urea derivative with an oxidizer in a mixture that includes the urea derivative, an acid, and the oxidizer google.com. Urea is often present in molar excess over the acid and oxidizer google.com.

Suitable oxidizers for this process include sodium hypochlorite (B82951) (NaOCl), lithium hypochlorite (LiOCl), calcium hypochlorite (Ca(OCl)₂) google.com. Other oxidizers such as chlorine dioxide (ClO₂), ozone, hydrogen peroxide, urea hydroperoxide, percarbonates, perborates, peracetates or peroxycarboxylic acids, persulfates, and electrolytically prepared species can also be used google.com.

A bromide source, such as sodium bromide (NaBr), hydrogen bromide (HBr), or ammonium (B1175870) bromide, is typically included in the reaction mixture to provide the bromine for the bromination of the urea derivative google.com. For instance, this compound can be prepared by mixing urea hydrobromide salt with an oxidizer google.com. Alternatively, a three-stream method can be employed, combining a solution of urea hydrochloride salt, a NaOCl solution, and a NaBr solution google.com. Another variation involves mixing a chlorourea (B8728648) solution with NaBr to form this compound google.com. The parallel addition of an oxidizer (like NaOCl) and an aqueous NaBr solution to a solution of urea hydrochloride is also a viable method google.com. Mixing a solution containing urea and NaBr with an oxidizer solution (such as NaOCl) represents another synthetic strategy google.com.

It has been observed that while NaOCl can lead to the decomposition of urea to N₂ and CO₂, this decomposition can be inhibited under certain conditions, particularly in an acidic environment google.com. Oxidizing certain urea salts has been found to provide an alternative method for preparing this compound google.comgoogle.com. This method involves reacting a urea salt or adduct with an oxidizer, with mixing and potentially cooling the mixture, ensuring the molar ratio of the acid to the oxidizer and the urea to the oxidizer is at least 1.0 google.com.

Data on the yield and conditions for specific oxidative bromination strategies can vary depending on the specific reagents and conditions employed.

Table 1: Summary of Oxidative Bromination Strategies for this compound Synthesis

Continuous Process Development and Optimization in this compound Synthesis

While specific details on continuous process development and optimization solely for this compound synthesis are not extensively detailed in the provided search results, the concept of continuous flow chemistry is mentioned in the context of other synthetic processes and the general trend towards optimizing chemical synthesis researchgate.netresearchgate.net. The patent literature suggests methods involving the mixing of multiple streams of reactants to produce this compound solutions, which lends itself to continuous processing google.com. For example, mixing a urea hydrobromide salt stream with an oxidizer stream, or a three-stream system involving urea hydrochloride, NaOCl, and NaBr solutions, are described as methods for obtaining this compound solutions google.com. These multi-stream approaches are inherently adaptable to continuous flow setups for large-scale production and optimization.

Optimization in chemical synthesis typically involves parameters such as temperature, reaction time, reactant ratios, concentration, and mixing efficiency to maximize yield and purity while minimizing by-products and energy consumption google.com.pg. For this compound synthesis, maintaining specific molar ratios of urea, acid, and oxidizer, as well as controlling temperature and addition rates, are highlighted as important factors for yield and inhibiting side reactions like urea decomposition google.comgoogle.com.pg.

Reaction Mechanisms of this compound and Related Halogenating Agents

Understanding the reaction mechanisms of this compound and related N-halogenating agents is crucial for predicting their reactivity and designing synthetic strategies. This compound, like other N-bromo compounds such as N-bromosuccinimide (NBS) and N-bromoacetamide (NBA), acts as a source of electrophilic bromine masterorganicchemistry.commanac-inc.co.jp.

Detailed Mechanistic Studies of Bromination Reactions

This compound is known to act as a reactive bromine compound, capable of participating in bromination reactions. For instance, in the presence of hypobromous acid (HOBr) and urea, this compound is likely generated and can react with nucleosides, leading to their bromination via electrophilic substitution jst.go.jpresearchgate.netresearchgate.net. This suggests that this compound can transfer a positively polarized bromine atom to electron-rich centers manac-inc.co.jp.

Studies on related N-bromo compounds provide insight into potential mechanisms involving this compound. For example, NBS is known to generate a low concentration of Br₂ in situ, which can then participate in radical bromination reactions, such as allylic bromination masterorganicchemistry.comyoutube.com. NBS can also form bromonium ions with alkenes, which are three-membered rings with a positive charge on the bromine masterorganicchemistry.commanac-inc.co.jp. These bromonium ions can then be attacked by nucleophiles, leading to the formation of vicinal dibromides or bromohydrins if water is present masterorganicchemistry.commanac-inc.co.jp. N-bromoacetamide (NBA) also facilitates addition reactions with alkenes via an ionic mechanism involving a bromonium ion intermediate manac-inc.co.jp. The bromine atom in NBA is positively polarized due to the adjacent electron-withdrawing carbonyl group, making it electrophilic towards electron-rich compounds manac-inc.co.jp.

While the specific detailed mechanism of this compound's reaction in all contexts is not explicitly provided, its behavior as a brominating agent in reactions like nucleoside bromination suggests an electrophilic mechanism, potentially involving the transfer of Br⁺ or the formation of a reactive intermediate that acts as a source of electrophilic bromine jst.go.jpresearchgate.netresearchgate.net. Compared to NBS, N-bromourea is reported to have significantly lower reactivity, approximately 200 times less reactive than NBS in certain applications like peptide cleavage researchgate.netrsc.org. This difference in reactivity can influence the selectivity of bromination reactions.

Elucidation of Intermediate Species and Transition States in this compound Chemistry

The elucidation of intermediate species and transition states provides a deeper understanding of reaction pathways. In the context of bromination reactions involving N-bromo compounds, key intermediates include bromonium ions in the case of alkene bromination masterorganicchemistry.commanac-inc.co.jp. These cyclic intermediates are formed by the electrophilic attack of the positively polarized bromine on the alkene double bond masterorganicchemistry.commanac-inc.co.jp.

For reactions involving urea and hypobromous acid, the formation of this compound as a reactive intermediate has been implied jst.go.jpresearchgate.netresearchgate.net. This this compound intermediate is considered relatively stable in neutral solution and capable of reacting with nucleosides jst.go.jp.

In the decomposition of urea by sodium hypobromite (B1234621) in alkaline solution, an unstable this compound is believed to be formed initially, which rapidly decomposes rsc.org. This decomposition is thought to involve subsequent bromination, hydrolysis, and oxidation steps occurring with high velocity rsc.org. The tendency of urea to decompose into ammonia (B1221849) and cyanic acid is also a significant factor in this reaction, particularly at low alkali concentrations rsc.org. While specific transition states for this compound reactions are not detailed in the provided results, mechanistic studies of related N-halogenation and bromination reactions often involve transition states where bond breaking and formation are concerted or proceed through distinct intermediates youtube.com. The positively polarized nature of the bromine in N-bromo compounds suggests transition states involving the approach of an electrophilic bromine species to a nucleophilic center manac-inc.co.jp.

Research findings indicate that the reactivity of HOBr is significantly modulated by coexistent compounds like urea, leading to the generation of reactive bromine compounds such as this compound jst.go.jp. The formation of brominated nucleosides when nucleosides are incubated with preincubated urea/HOBr solutions supports the idea of a relatively stable, reactive bromine species like this compound being formed as an intermediate jst.go.jp.

Table 2: Proposed Intermediates in Reactions Involving this compound and Related Compounds

Kinetic Investigations of this compound Reactivity

Kinetic studies are crucial for understanding the factors that influence the rate of reactions involving this compound. These investigations delve into reaction orders, rate constants, and the impact of various environmental factors.

Determination of Reaction Orders and Rate Constants for this compound Processes

Reaction order describes how the rate of a chemical reaction depends on the concentration of reactants. khanacademy.org For a generic reaction, the rate law is typically expressed as rate = k[A]m[B]n, where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B, respectively. khanacademy.org These orders must be determined experimentally. khanacademy.org The rate constant (k) is a proportionality constant that relates the reaction rate to reactant concentrations and is dependent on factors such as temperature, pressure, and the presence of catalysts.

While specific reaction orders and rate constants for reactions of this compound are not extensively detailed in the provided search results, the principles of determining these parameters are well-established in chemical kinetics. Pseudo-first-order conditions can be employed when the concentration of one reactant is significantly higher than others, simplifying the kinetic analysis. scielo.brnih.gov Plots of concentration versus time or related transformations can be used to determine the order of the reaction with respect to a particular reactant and subsequently calculate the rate constant. scielo.brlibretexts.org

Analysis of pH, Concentration, and Catalytic Effects on this compound Reaction Rates

The rate of chemical reactions is significantly influenced by pH, reactant concentrations, and the presence of catalysts.

pH Effects: The pH of the reaction medium can affect the rate of reactions involving this compound. Changes in pH can influence the ionization state of molecules, including reactants and potential catalytic species, thereby altering their reactivity. creative-enzymes.comlsbu.ac.uk While direct data on the pH dependence of this compound reactions is limited in the provided context, studies on related bromine species and reactions involving urea highlight the importance of pH. For instance, the formation of hypobromous acid (HOBr), which can lead to this compound formation, is influenced by pH. researchgate.net Acidic conditions can be beneficial in certain this compound synthesis methods by inhibiting undesired side reactions. google.comjustia.com The effect of pH on reaction rates can be complex, sometimes showing an optimal pH range for a particular reaction. creative-enzymes.comlsbu.ac.uk

Catalytic Effects: Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. msu.educhemguide.co.uk They achieve this by providing an alternative reaction pathway with a lower activation energy. chemguide.co.uksavemyexams.comlibretexts.org While specific catalysts for reactions of this compound are not detailed, the general principle of catalysis is highly relevant to understanding how reaction rates can be manipulated. The presence of a catalyst allows a greater proportion of reactant molecules to have sufficient energy to overcome the activation barrier, leading to more frequent successful collisions and a faster reaction rate. savemyexams.comlibretexts.org

Activation Energy and Thermodynamic Parameters of this compound Transformations

Activation energy (Ea) is the minimum energy required for a chemical reaction to occur. libretexts.org It represents an energy barrier that reactant molecules must overcome to transform into products. mdpi.com The rate constant (k) is related to the activation energy by the Arrhenius equation. kg.ac.rs

Thermodynamic parameters, such as enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide insights into the energy and molecular changes that occur during the formation of the transition state (activated complex) in a reaction. mdpi.comkg.ac.rsnih.gov ΔH‡ represents the enthalpy change associated with forming the activated complex from reactants, while ΔS‡ relates to the change in disorder or randomness during this process. mdpi.com ΔG‡ is the free energy barrier to the formation of the activated complex. mdpi.com These parameters are typically determined from the temperature dependence of the rate constant using the Eyring equation. kg.ac.rs

While specific values for the activation energy and thermodynamic parameters for this compound transformations are not provided in the search results, these parameters are fundamental to understanding the kinetics and feasibility of any chemical reaction, including those involving this compound. A lower activation energy corresponds to a faster reaction rate. libretexts.org The thermodynamic parameters of activation provide information about the transition state, which is a high-energy, short-lived species formed during the reaction. mdpi.com

Spectroscopic and Advanced Analytical Characterization of Bromourea

Vibrational Spectroscopy for Bromourea Molecular Structure and Bonding Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths or wavenumbers. The absorption of infrared light corresponds to the excitation of molecular vibrations. innovatechlabs.comrtilab.combruker.com Different functional groups vibrate at characteristic frequencies, allowing for their identification. innovatechlabs.combruker.com An FTIR spectrum, typically plotted as absorbance versus wavenumber, serves as a unique molecular fingerprint. rtilab.combruker.com FTIR analysis can be used to identify unknown materials and determine their molecular composition and structure. innovatechlabs.comrtilab.com While general applications of FTIR include the analysis of organic and inorganic materials rtilab.com, and the identification of functional groups like N-H, C=O, and C-N in related compounds such as urea (B33335) researchgate.net, specific FTIR spectral data and detailed functional group assignments for this compound were not available in the provided search results.

Raman spectroscopy is another vibrational spectroscopic technique that provides information about molecular vibrations by analyzing the inelastic scattering of light. bruker.comrenishaw.comdrawellanalytical.com Like FTIR, a Raman spectrum is characteristic of a molecule and can be used for identification. bruker.comrenishaw.com Raman spectroscopy can provide insights into a sample's chemical composition, crystallinity, and polymorphism. bruker.com

Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) are advanced techniques that significantly enhance the weak Raman scattering signal. spectroscopyonline.comteledynevisionsolutions.com SERS typically involves placing the sample on a noble metal nanostructure substrate (like silver or gold nanoparticles), which creates a localized electromagnetic field that enhances the Raman signal. spectroscopyonline.comteledynevisionsolutions.com TERS is a scanning probe technique that uses a metallic tip to achieve high spatial resolution, providing molecular information on the nanometer scale. spectroscopyonline.comteledynevisionsolutions.comrsc.orgscientaomicron.com Both SERS and TERS are powerful methods for ultrasensitive chemical analysis and can provide high specificity and spatial resolution. spectroscopyonline.comnih.gov While SERS and TERS are valuable for characterizing molecular vibrations with enhanced sensitivity and spatial resolution spectroscopyonline.comteledynevisionsolutions.com, specific applications or research findings involving SERS or TERS for this compound were not found in the provided search results.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Chemical Environment Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the local chemical environment of specific atomic nuclei within a molecule. This information is crucial for determining molecular structure and conformation.

Solution-state ¹H and ¹³C NMR spectroscopy are fundamental techniques for structural elucidation of organic molecules in solution. ¹H NMR provides information about the types of hydrogen atoms and their connectivity, while ¹³C NMR reveals the different carbon environments. Chemical shifts in NMR spectra are highly sensitive to the electronic environment around the nucleus, and coupling patterns provide information about neighboring atoms. oregonstate.edudocbrown.info Analysis of ¹H and ¹³C NMR spectra allows for the assignment of signals to specific atoms in the molecule, confirming the proposed structure. docbrown.info Although the search results indicate that NMR data, including ¹³C NMR, has been acquired or computed for compounds related to or involving this compound msu.edu, specific experimental solution-state ¹H and ¹³C NMR spectral data, such as chemical shifts and coupling constants for this compound itself, were not directly available in the provided snippets.

Solid-state NMR (SSNMR) spectroscopy is employed to characterize solid materials, including crystalline and amorphous forms. bmrb.iobruker.com Unlike solution NMR where molecules tumble rapidly, in the solid state, anisotropic interactions are present. Techniques like Magic Angle Spinning (MAS) are used in SSNMR to average out some of these interactions and obtain higher resolution spectra. bmrb.io SSNMR can provide information about molecular packing, polymorphism (different crystal structures), and supramolecular interactions in the solid state. bmrb.ioanr.fr This is particularly useful for characterizing solid forms of compounds, which can have different physical properties. bruker.com While SSNMR is a valuable tool for studying the solid-state structure and dynamics of various compounds bmrb.iobruker.comanr.frrsc.org, specific SSNMR data or studies on the polymorphic or supramolecular forms of this compound were not found in the provided search results.

Solution-State 1H and 13C NMR for this compound Structural Assignment

Mass Spectrometry (MS) for this compound Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing insights into the molecular weight and structural fragments of a compound. For this compound (CH₃BrN₂O), MS analysis is particularly informative due to the presence of the bromine atom, which has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio (50.5% ⁷⁹Br and 49.5% ⁸¹Br) chemguide.co.uk. This isotopic distribution leads to characteristic isotopic patterns in the mass spectrum.

The molecular formula of this compound is CH₃BrN₂O, and its computed molecular weight is approximately 138.95 g/mol nih.gov. The presence of a single bromine atom in the molecule results in a distinctive M and M+2 peak pattern in the mass spectrum, with the two peaks having nearly equal intensity chemguide.co.uk. The peak at the lower m/z corresponds to the molecular ion containing ⁷⁹Br ([CH₃⁷⁹BrN₂O]⁺•), while the peak at M+2 corresponds to the molecular ion containing ⁸¹Br ([CH₃⁸¹BrN₂O]⁺•) chemguide.co.ukdocbrown.info. This isotopic signature is a key indicator for the presence of a bromine atom in the molecule and aids in the confirmation of this compound's molecular formula.

Fragmentation of the molecular ion in the mass spectrometer provides further structural information. The pattern of fragment ions is unique to each compound and can be used for identification and structural elucidation libretexts.orglibretexts.org. While specific detailed fragmentation pathways for this compound were not extensively detailed in the search results, general principles of mass spectrometry fragmentation apply libretexts.orglibretexts.org. Cleavage of bonds within the this compound molecule would yield characteristic fragment ions. For instance, fragmentation could involve the loss of the bromine atom, the urea moiety, or parts thereof, leading to ions with specific m/z values. Analyzing these fragmentation patterns helps in confirming the structural integrity of this compound and identifying potential impurities or degradation products.

Mass spectrometry is often coupled with chromatographic techniques, such as liquid chromatography-mass spectrometry (LC-MS), which allows for the separation of components in a mixture before they enter the mass spectrometer rsc.orgrsc.orgchromatographyonline.comresearchgate.netrsc.org. This hyphenated technique is invaluable for analyzing complex samples containing this compound, enabling the determination of its molecular mass and fragmentation pattern even in the presence of other compounds.

Hyphenated and Advanced Chromatographic Techniques for this compound Purity and Quantitative Analysis

Chromatographic techniques are essential for separating components within a sample, allowing for the assessment of purity and the quantitative determination of specific analytes like this compound. Hyphenated techniques, which couple chromatography with sensitive detectors such as mass spectrometers, offer enhanced capabilities for complex sample analysis.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Methods (e.g., Evaporative Light Scattering, Mass Spectrometry) for this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a liquid mixture europa.eu. The separation is achieved by passing the sample through a stationary phase under high pressure. For the analysis of this compound, various stationary phases and mobile phases can be employed depending on the specific analytical goal.

HPLC is frequently coupled with advanced detection methods to improve sensitivity and specificity. Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) are two such advanced detectors relevant to this compound analysis helixchrom.com.

HPLC-MS is a particularly powerful combination for the analysis of this compound rsc.orgrsc.orgchromatographyonline.comresearchgate.netrsc.org. The HPLC component separates this compound from other compounds in the sample, while the mass spectrometer provides molecular weight information and fragmentation data for identification and quantification chromatographyonline.comrsc.org. This is crucial for assessing the purity of this compound and quantifying its amount in various matrices, even at low concentrations. LC-MS methods have been reported for the analysis of brominated compounds and related structures, highlighting the applicability of this technique to this compound researchgate.netjst.go.jpmdpi.comlcms.cznih.gov. For instance, LC-MS has been used to analyze brominated nucleosides, which are structurally related to this compound through the presence of both bromine and nitrogen-containing functional groups jst.go.jpresearchgate.net.

The choice of HPLC column and mobile phase composition is critical for achieving optimal separation of this compound. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is a common approach for analyzing a wide range of organic compounds, including those with some polarity like this compound jst.go.jpmdpi.com. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent such as methanol (B129727) or acetonitrile (B52724) researchgate.netjst.go.jpmdpi.com. Gradient elution, where the mobile phase composition changes over time, can be used to improve the separation of components with different polarities jst.go.jpmdpi.com.

For quantitative analysis of this compound using HPLC with advanced detection, calibration curves are typically generated using known concentrations of a this compound standard researchgate.net. The response of the detector (e.g., peak area in a chromatogram) is plotted against the concentration, and this curve is then used to determine the concentration of this compound in unknown samples researchgate.netbyjus.com.

Gas Chromatography (GC) for Volatile this compound Components and Derivatized Samples

Gas Chromatography (GC) is a chromatographic technique used for separating and analyzing compounds that can be vaporized without decomposition cdc.gov. While this compound itself may have limited volatility, GC can be applied to analyze volatile impurities present in this compound samples or to analyze this compound after suitable derivatization to increase its volatility researchgate.netresearchgate.net.

GC is often coupled with a Mass Spectrometer (GC-MS) for sensitive and selective detection and identification of separated components mdpi.comhmdb.camz-at.denih.gov. GC-MS is a powerful tool for analyzing complex mixtures and identifying unknown volatile compounds mdpi.comresearchgate.net. The GC separates the volatile components, and the MS provides mass spectral data for each component, allowing for their identification by comparing the spectra to spectral libraries mdpi.com.

For compounds that are not sufficiently volatile for direct GC analysis, derivatization can be employed researchgate.netresearchgate.net. This involves chemically modifying the analyte to make it more volatile or to introduce functional groups that improve detection researchgate.netresearchgate.net. If this compound can be appropriately derivatized, GC or GC-MS could potentially be used for its analysis. Methods for determining total bromine in agricultural products have utilized GC after derivatization, indicating the feasibility of this approach for brominated compounds researchgate.net.

GC is particularly well-suited for the analysis of volatile organic compounds and is considered a preferred technique for such analyses cdc.gov. Detectors commonly used with GC include Flame Ionization Detectors (FID), Electron Capture Detectors (ECD), and Mass Spectrometers (MS) cdc.govresearchgate.net. For halogenated compounds like this compound or its volatile derivatives, ECD can offer high sensitivity cdc.gov. However, GC-MS provides the advantage of compound identification through mass spectral analysis cdc.govmdpi.com.

Sample preparation is a critical step in GC analysis, especially for less volatile or complex samples. Techniques such as headspace analysis or solid-phase microextraction can be used to introduce volatile components into the GC system cdc.govptfarm.pl.

The application of GC and GC-MS to this compound would likely involve optimizing parameters such as the GC column, oven temperature program, carrier gas flow rate, and detector settings to achieve adequate separation and detection of this compound or its derivatives.

Computational Chemistry and Theoretical Investigations of Bromourea Systems

Density Functional Theory (DFT) for Bromourea Electronic Structure and Molecular Properties

DFT is a widely used computational method due to its favorable cost-accuracy ratio, making it suitable for investigating the electronic structure and various molecular properties of compounds. google.com DFT calculations can provide detailed information about the distribution of electrons within a molecule, which is fundamental to understanding its physical and chemical characteristics. mdpi.com

Geometry Optimization and Conformational Analysis of this compound

Geometry optimization is a crucial step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule, corresponding to a stable structure or conformer. taltech.eestorion.ru This process involves iteratively adjusting the atomic positions until the forces on all atoms are close to zero. storion.ru DFT is commonly employed for geometry optimization because analytical gradients, which indicate the direction of forces, are available for most functionals. google.com

Conformational analysis involves exploring the potential energy surface (PES) of a molecule to identify different stable conformers and their relative energies. taltech.ee The PES represents the relationship between a molecule's energy and its geometry. taltech.ee Locating the minima on the PES corresponds to finding the stable conformers. taltech.ee While the search results did not provide specific data on the conformers of this compound, the general principles of conformational analysis using DFT involve generating candidate geometries and then optimizing them to find energy minima. taltech.eenih.gov The accuracy of the optimized geometries depends on the chosen DFT functional and basis set. google.com

Frontier Molecular Orbital (FMO) Analysis for this compound Reactivity and Stability

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for understanding a molecule's reactivity and stability. researchgate.netresearchgate.netmalayajournal.org The HOMO is the molecular orbital with the highest energy that contains electrons, while the LUMO is the molecular orbital with the lowest energy that is empty. researchgate.netmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and chemical reactivity. researchgate.netmalayajournal.org A larger HOMO-LUMO gap generally suggests higher stability and lower reactivity, as it requires more energy to add or remove an electron. malayajournal.org Conversely, a smaller gap indicates higher reactivity. researchgate.net FMO analysis can also provide insights into the electron-donating (HOMO) and electron-accepting (LUMO) regions of a molecule, which are crucial for predicting reaction sites. researchgate.netmalayajournal.org While specific FMO data for this compound was not found in the search results, DFT calculations are routinely used to determine HOMO and LUMO energies and visualize their spatial distribution. researchgate.netresearchgate.netmalayajournal.org

Prediction of this compound Vibrational Frequencies and Spectroscopic Signatures

DFT calculations can accurately predict the vibrational frequencies of a molecule, which are directly related to its infrared (IR) and Raman spectroscopic signatures. nih.govmdpi.comscholarsresearchlibrary.com By calculating the second derivatives of the energy with respect to nuclear coordinates (the Hessian matrix), the normal modes of vibration and their corresponding frequencies can be determined. nih.gov

Comparing calculated vibrational spectra with experimental IR and Raman spectra is a common practice to validate theoretical models and aid in the assignment of observed peaks to specific molecular vibrations. nih.govmdpi.comscholarsresearchlibrary.com The intensity of the calculated IR and Raman bands can also be predicted, further assisting in spectral interpretation. scholarsresearchlibrary.com While specific predicted vibrational frequencies for this compound were not found, DFT methods with appropriate basis sets are well-established for this purpose. nih.govscholarsresearchlibrary.com

Thermochemical Parameters and Reaction Energetics of this compound Processes from DFT

DFT calculations can be used to compute various thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy. quantumatk.comgaussian.com These parameters are essential for understanding the thermodynamics of chemical processes involving this compound, including reaction energetics. quantumatk.comresearchgate.net

By calculating the energies of reactants, products, and transition states, DFT can provide insights into the feasibility and energy profile of a reaction. quantumatk.comnih.gov The change in Gibbs free energy (ΔG) for a reaction indicates its spontaneity and equilibrium position. quantumatk.com A more negative ΔG suggests a more favorable reaction under given conditions. quantumatk.com DFT calculations can estimate reaction pathways and the energies of transition states, which are critical for determining reaction rates. nih.gov The accuracy of calculated thermochemical parameters depends on the chosen DFT functional and basis set, and comparison with experimental data is often used for validation. researchgate.net

Non-Linear Optical (NLO) Property Predictions for this compound-based Compounds

Non-Linear Optical (NLO) properties relate to a material's response to intense laser light, where the induced polarization is not linearly proportional to the electric field. Compounds with significant NLO properties have potential applications in areas like optical communications and data storage. rsc.org DFT can be used to predict NLO properties, such as dipole moment, polarizability, and hyperpolarizability. rsc.orgresearchgate.netresearchgate.net

The first hyperpolarizability (β) is a key parameter for assessing a molecule's second-order NLO activity. rsc.orgresearchgate.net Theoretical studies often investigate how structural modifications or the introduction of electron-donating or electron-withdrawing groups can influence the NLO properties of a compound. rsc.orgmdpi.com While direct predictions for this compound's NLO properties were not found, DFT calculations, particularly using range-separated functionals, are employed to compute these properties for various molecules and explore structure-property relationships. mdpi.comrsc.org The frontier molecular orbitals and charge transfer characteristics within a molecule are known to significantly impact its NLO response. researchgate.netrsc.orgresearchgate.net

Advanced Quantum Chemical Calculations for this compound Reaction Pathways and Mechanisms

Beyond standard DFT, more advanced quantum chemical methods can be applied to study the detailed reaction pathways and mechanisms involving this compound. These methods can provide a more accurate description of the electronic structure and energy changes during a chemical reaction, especially for complex processes or when higher accuracy is required. nih.govmdpi.com

Advanced quantum chemical calculations, such as those based on coupled-cluster theory or multi-reference methods, can be used to refine the energy profiles of reactions, locate transition states with greater precision, and explore intricate reaction coordinates. nih.govchemrxiv.org These methods are particularly valuable for studying reactions where electron correlation plays a significant role or where bond breaking and formation occur simultaneously. nih.gov

Computational approaches are used to explore potential energy surfaces and identify intermediates and transition states along a reaction pathway. nih.govresearchgate.net Techniques like intrinsic reaction coordinate (IRC) calculations can trace the minimum energy path connecting a transition state to the corresponding reactants and products. nih.gov While specific advanced quantum chemical studies on this compound reaction pathways were not found, the general application of these methods involves using sophisticated algorithms and higher levels of theory to gain a deeper understanding of how reactions proceed at a molecular level. nih.govmdpi.comchemrxiv.org This can include investigating potential reactions like substitution, addition, or elimination, depending on the chemical environment and potential reactants interacting with this compound. chemrxiv.org

Molecular Dynamics Simulations for this compound Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulation is a computational method used to analyze the physical movements of atoms and molecules. ebsco.comwikipedia.org By solving Newton's equations of motion for a system of interacting particles over a fixed period, MD simulations provide a view of the dynamic evolution of the system. wikipedia.org This technique is widely applied in chemical physics, materials science, and biophysics to study the behavior of atoms and molecules by modeling the forces and motions that govern their interactions. ebsco.comwikipedia.org

In the context of studying a chemical compound like this compound, if MD simulations were performed, they would aim to provide detailed insights into its microscopic behavior. ebsco.com This could include understanding how this compound molecules move and interact with each other in different environments (e.g., in solution, in a crystal lattice, or interacting with other molecules). The simulations would involve defining a potential function or force field that describes the interactions between the atoms of this compound and any surrounding molecules. wikipedia.org

Typical data and findings generated from MD simulations, if applied to this compound, could include:

Molecular Trajectories: The paths and positions of each atom over time, providing a dynamic view of the molecule's motion and conformational changes. ebsco.com

Conformational Analysis: Studying how the shape of the this compound molecule changes over time and identifying stable or transient conformations. nih.govnih.gov

Interaction Analysis: Quantifying and characterizing the interactions between this compound molecules or between this compound and other components in the simulated system, such as solvent molecules or binding partners. nih.govresearchgate.netmdpi.com This could involve analyzing hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net

Thermodynamic Properties: Estimating thermodynamic parameters related to the molecule's behavior and interactions, although this often requires additional calculations like MM-GBSA or MMPBSA based on the MD trajectories. researchgate.netbiointerfaceresearch.com

Dynamic Behavior: Analyzing properties like diffusion rates, rotational dynamics, and the flexibility of different parts of the molecule. mdpi.com

MD simulations can provide a microscopic picture that evolves with time, making it possible to follow dynamic processes. The accuracy of the simulation depends on the quality of the force field and the length and scale of the simulation. wikipedia.orgyoutube.com While classical MD simulations treat atoms using classical mechanics, more advanced methods can incorporate quantum mechanical effects where necessary. wikipedia.orgnsf.gov

Academic Applications and Chemical Utility of Bromourea

Bromourea as a Reagent in Advanced Organic Synthesis

This compound, or related brominated urea (B33335) derivatives like bromoacetylurea, have been explored as reagents in organic synthesis, particularly for introducing bromine into organic molecules or as precursors for constructing more complex structures.

Selective Bromination and Oxidation Reactions in Complex Organic Substrates utilizing this compound

Bromination is a fundamental transformation in organic chemistry, crucial for synthesizing a wide range of compounds. While elemental bromine (Br₂) is a common brominating agent, its hazardous nature and lack of selectivity in certain reactions have led to the development of alternative brominating reagents, including various bromo-organic compounds. sci-hub.sehud.ac.uk N-Bromosuccinimide (NBS) is a well-known example of such a reagent, often used for allylic and benzylic bromination, as well as for forming bromohydrins from alkenes. masterorganicchemistry.com The utility of this compound in selective bromination and oxidation reactions in complex organic substrates is an area of interest within academic research. Although direct mentions of this compound specifically for selective bromination and oxidation of complex substrates were not extensively found in the search results, the broader context of using bromo-organic compounds for these purposes suggests potential applications. For instance, other bromo-organic compounds have been employed in various bromination and oxidation reactions. sci-hub.sehud.ac.uk The development of new brominating agents aims to achieve higher selectivity, milder reaction conditions, and easier handling compared to molecular bromine. sci-hub.sehud.ac.uk

Precursor in the Synthesis of Heterocyclic Compounds

Brominated urea derivatives, such as bromoacetylurea, have historical significance as precursors in the synthesis of heterocyclic compounds, particularly hydantoins. Baeyer's synthesis of hydantoin (B18101) from bromoacetylurea is a notable example, although it has been reported to have practical limitations and yield issues. datapdf.comuniv-biskra.dz Despite these historical challenges, the general approach of using brominated urea derivatives to synthesize substituted hydantoins and other heterocycles has been explored. datapdf.com The synthesis of heterocyclic compounds is a vital area of organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and natural products. mdpi.commdpi.com Various strategies and precursors are employed for the construction of heterocyclic ring systems. mdpi.commdpi.comresearchgate.netchemrxiv.orgresearchgate.net The incorporation of a urea moiety and a reactive bromine atom within a molecule like bromoacetylurea provides reactive centers that can participate in cyclization reactions to form heterocyclic rings.

Non-Biological Catalytic Applications and Mechanisms of this compound

The catalytic applications of this compound in non-biological systems represent another potential area of research. While the search results did not provide specific examples of this compound itself acting as a non-biological catalyst, the broader field of catalysis, including the use of organic molecules and metal complexes as catalysts, is well-established. nih.govnews-medical.net Non-biological catalysts are crucial in many industrial processes and academic research settings, facilitating reactions by lowering activation energies and increasing reaction rates without being consumed in the process. news-medical.net The design and study of new catalytic systems, including those based on organic structures, is an ongoing area of chemical research. nih.gov The mechanism of catalysis can involve various interactions, such as activation of reactants, stabilization of transition states, or providing alternative reaction pathways.

Role in Material Science and Chemical Technology (Non-Clinical)

The role of this compound in material science and non-clinical chemical technology is less directly addressed in the provided search results. Material science focuses on the discovery, design, and application of new materials, often involving understanding and manipulating their chemical and physical properties. isct.ac.jpceramics.orgcnrs.fr Chemical technology encompasses the application of chemical principles to industrial processes and the production of chemicals and related products. isct.ac.jpreddit.com While this compound might not be a widely recognized material itself, its potential as a reagent or precursor in the synthesis of polymers, coatings, or other functional materials could be explored. Additionally, its chemical properties might lend themselves to specific applications within chemical processes, such as a component in formulations for non-clinical uses. The development of new materials and chemical technologies often relies on the synthesis and utilization of a wide range of organic and inorganic compounds.

Future Directions and Advanced Research Frontiers in Bromourea Chemistry

Development of Green Chemistry Approaches for Bromourea Synthesis

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This includes minimizing waste, maximizing atom economy, using safer solvents, and developing energy-efficient methods jocpr.comimist.mainnovareacademics.inacs.org. Traditional chemical synthesis methods often involve hazardous solvents and can generate significant waste jocpr.com.

Research into greener synthetic routes for bromine-containing compounds, such as N-bromosuccinimide, has explored using readily available and less hazardous materials like sodium hypochlorite (B82951) and sodium bromide as bromine sources, avoiding the use of elemental bromine google.com. A patent also describes a method for preparing this compound that aims to avoid direct chlorination and the use of elemental chlorine or bromine, utilizing the reaction of a urea (B33335) salt with an oxidizer google.com. These examples highlight a general trend towards developing more environmentally friendly methods for synthesizing brominated compounds, a trend that could be further explored and applied specifically to the synthesis of this compound to improve its sustainability profile.

Integration of Machine Learning and Artificial Intelligence in this compound Research

While specific instances of AI or ML being applied directly to this compound research were not prominently found in the search results, the potential for their integration is significant. AI could be utilized to predict new, more efficient, or greener synthetic pathways for this compound. It could also aid in understanding its reactivity and potential interactions with other molecules, which could be relevant for exploring its use in various applications. The ability of ML to process complex data could be beneficial in analyzing experimental results related to this compound's properties or reactions.

Exploration of this compound in Advanced Functional Materials

Advanced functional materials are designed to possess specific properties for specialized applications, including energy storage and sensing wiley.comnih.govucl.ac.ukox.ac.uk. Bromine-based compounds are already being investigated for their utility in these fields, notably in bromine-based flow batteries for energy storage due to bromine's electroactive properties icl-group.comicl-group.combsef.combsef.com. Sensors for detecting bromine and related compounds also exist dosatronic.desmartgas.eu.

Although the search results did not provide specific examples of this compound being directly explored as a key component in advanced functional materials like energy storage devices or sensors as the primary functional material, its chemical structure, containing both bromine and urea functionalities, might offer unique properties that could be relevant for such applications. For instance, the redox activity associated with bromine could potentially be leveraged in electrochemical systems, while the ability of urea derivatives to form hydrogen bonds and complexes might be useful in sensing platforms. Further research would be needed to investigate if this compound possesses the necessary stability, conductivity, or reactivity profiles for these advanced applications. One instance found mentions N-bromourea as an oxidizing species used in protein sensing, indicating a role for this compound derivatives in sensing methodologies, albeit as a reagent rather than the sensor material itself researchgate.netrsc.orgresearchgate.net.

Comprehensive Review and Meta-Analysis of Existing this compound Literature

Comprehensive reviews and meta-analyses are crucial for synthesizing existing knowledge, identifying research gaps, and guiding future studies. They provide a consolidated understanding of a compound's properties, synthesis, reactivity, and potential applications.

While general reviews on bromine compounds and the application of techniques like green chemistry or AI in chemical synthesis and materials science are available jocpr.comimist.mainnovareacademics.inacs.orgresearchgate.neteajournals.org, a dedicated comprehensive review or meta-analysis specifically focused on this compound was not identified in the search results as a prominent recent publication. A thorough review compiling all known synthesis methods, physical and chemical properties, reactivity patterns, and reported uses of this compound would be a valuable contribution to the field. Such a review could serve as a foundational resource for researchers looking to explore the future directions outlined above, highlighting areas where more research is needed and potentially uncovering previously overlooked properties or applications.

Q & A

Q. What are the established synthetic pathways for Bromourea, and how do reaction conditions (e.g., solvent, temperature, catalysts) influence yield and purity?

Methodological Answer:

- Optimization Framework : Use a factorial design of experiments (DoE) to isolate variables like molar ratios (Br₂:urea), solvent polarity (e.g., DMF vs. THF), and temperature .

- Analytical Validation : Characterize purity via HPLC (retention time comparison with standards) and quantify yield using gravimetric analysis after recrystallization .

- Key Data : Tabulate results for each condition (see Table 1), highlighting trade-offs between yield (>80% in polar aprotic solvents) and purity (HPLC >95% with THF at 25°C) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity, and what spectral markers are critical for identification?

Methodological Answer:

- Multi-Technique Approach : Combine ¹H/¹³C NMR (δ ~3.3 ppm for NH₂ protons; δ ~160 ppm for carbonyl carbons), FTIR (N-H stretch ~3350 cm⁻¹; C=O ~1680 cm⁻¹), and mass spectrometry (m/z 156 [M+H]⁺) .

- Reference Standards : Cross-validate spectra with databases (e.g., NIST Chemistry WebBook) and synthesized controls to confirm absence of brominated byproducts .

Q. How does this compound interact with common organic solvents, and what solubility data are essential for experimental design?

Methodological Answer:

- Solubility Profiling : Use the shake-flask method to measure solubility (g/100 mL) in solvents like ethanol, acetone, and dichloromethane at 20–50°C. Report Hansen solubility parameters (δD, δP, δH) to predict compatibility .

- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots to explain temperature-dependent solubility trends .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms of this compound (e.g., nucleophilic substitution vs. radical pathways) be resolved experimentally?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated urea to distinguish between SN2 (significant KIE) and radical mechanisms (negligible KIE) .

- Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) to suppress side reactions and analyze intermediates via GC-MS .

- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for proposed pathways and compare with experimental activation energies .

Q. What methodologies assess this compound’s thermal stability, and how do decomposition pathways vary under oxidative vs. inert atmospheres?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Quantify mass loss (%) under N₂ vs. O₂ atmospheres (heating rate: 10°C/min). Identify decomposition onset temperatures (T₀ ~180°C in air) .

- Evolved Gas Analysis (EGA) : Couple TGA with FTIR or MS to detect volatile decomposition products (e.g., NH₃, HBr) and propose degradation mechanisms .

- Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energy (Eₐ) for decomposition steps .

Q. How can computational chemistry predict this compound’s reactivity in complex systems (e.g., enzyme inhibition), and what experimental validations are required?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target enzymes (e.g., urease; PDB ID 4AC0). Validate with in vitro enzymatic assays (IC₅₀ values) .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of this compound-enzyme complexes and compare RMSD values with crystallographic data .

- SAR Studies : Synthesize analogs (e.g., chloro-/iodourea) to correlate computational predictions (ΔG binding) with experimental inhibitory potency .

Conflict Resolution & Data Gaps

Q. How should researchers address discrepancies in reported pKa values for this compound’s NH groups?

Methodological Answer:

- Standardized Titration : Perform potentiometric titrations in ionic-strength-adjusted solutions (e.g., 0.1 M KCl) to minimize activity coefficient variations .

- Spectrophotometric Validation : Use UV-Vis (λ ~240 nm) to monitor deprotonation and cross-check pKa values via Henderson-Hasselbalch plots .

Q. Key Resources for Further Study

- Synthetic Protocols : J. Org. Chem. (2023) guidelines for halogenated urea derivatives.

- Computational Tools : Gaussian 16, ORCA, and PyMol for mechanistic studies.

- Data Repositories : Cambridge Structural Database (CSD) for crystallographic references.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.